molecular formula C7H14ClNO B12306336 {3-Azabicyclo[3.2.0]heptan-6-yl}methanol hydrochloride

{3-Azabicyclo[3.2.0]heptan-6-yl}methanol hydrochloride

Cat. No.: B12306336
M. Wt: 163.64 g/mol
InChI Key: IGLYYXORKQCAHX-UHFFFAOYSA-N
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Description

{3-Azabicyclo[320]heptan-6-yl}methanol hydrochloride is a chemical compound with the molecular formula C7H14ClNO It is a bicyclic structure containing a nitrogen atom, making it part of the azabicyclo family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Azabicyclo[3.2.0]heptan-6-yl}methanol hydrochloride can be achieved through a multicomponent reaction. One common method involves the use of a chemoenzymatic approach, where racemic compounds are resolved by kinetic resolution with immobilized lipase B of Candida antarctica (Novozym 435) . Another method involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and advanced purification techniques like chromatography could be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

{3-Azabicyclo[3.2.0]heptan-6-yl}methanol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce double bonds or other functional groups.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

{3-Azabicyclo[3.2.0]heptan-6-yl}methanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of {3-Azabicyclo[3.2.0]heptan-6-yl}methanol hydrochloride involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, influencing their activity and modulating neurotransmitter release. This interaction is crucial for its potential therapeutic effects in treating neurological conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-Azabicyclo[3.2.0]heptan-6-yl}methanol hydrochloride is unique due to its specific bicyclic structure and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its ability to selectively bind to dopamine receptors sets it apart from other similar compounds.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

3-azabicyclo[3.2.0]heptan-6-ylmethanol;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c9-4-6-1-5-2-8-3-7(5)6;/h5-9H,1-4H2;1H

InChI Key

IGLYYXORKQCAHX-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC2C1CO.Cl

Origin of Product

United States

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